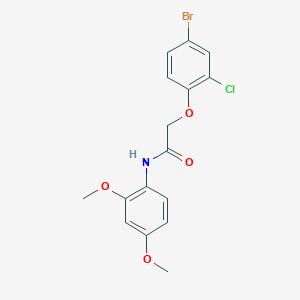

2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrClNO4/c1-21-11-4-5-13(15(8-11)22-2)19-16(20)9-23-14-6-3-10(17)7-12(14)18/h3-8H,9H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPULMPMGWVDKHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide typically involves the following steps:

Formation of the Phenoxy Intermediate: The starting material, 4-bromo-2-chlorophenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.

Amidation Reaction: The phenoxy intermediate is then reacted with 2,4-dimethoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromo and chloro substituents on the phenoxy ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the methoxy groups.

Hydrolysis: The acetamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Oxidized derivatives of the methoxy groups.

Hydrolysis Products: Corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related acetamides, focusing on substituent variations, molecular properties, and inferred biological implications.

Structural Features and Substituent Effects

Table 1: Key Structural Comparisons

Key Observations

Phenoxy vs. Aromatic Substituents: The target compound’s 4-bromo-2-chlorophenoxy group combines two halogen atoms, enhancing electron-withdrawing effects compared to methyl () or methoxy () substituents. This may influence reactivity in electrophilic substitution or binding to biological targets .

N-Substituent Variations: The 2,4-dimethoxyphenyl group in the target compound and Y040-9697 () provides electron-donating methoxy groups, which may enhance solubility in polar solvents compared to methyl () or fluorine () substituents .

Molecular Weight and Complexity :

- The target compound (MW ~413.66) is heavier than simpler analogs like (MW 318.21) but lighter than naphthyl-containing derivatives (, MW ~430.29). Higher molecular weight may impact pharmacokinetic properties such as absorption and distribution .

Biological Activity

2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide, with the CAS number 430453-93-3, is a compound of interest due to its potential biological activities. This article provides an overview of its chemical properties, biological significance, and research findings related to its antimicrobial and anticancer activities.

- Molecular Formula : C16H15BrClNO4

- Molar Mass : 400.65 g/mol

- Purity : 95%

- IUPAC Name : this compound

- SMILES Notation : O=C(NC1=CC=C(OC)C=C1OC)COC2=CC=C(Br)C=C2Cl

Biological Activity Overview

Research indicates that compounds structurally related to this compound exhibit significant biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Recent studies have shown promising antimicrobial effects against various bacterial strains. The mechanism of action often involves disrupting bacterial lipid biosynthesis or inhibiting essential enzymatic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro assays. The compound has been tested against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7).

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF7 | <10 | Doxorubicin |

| HCT-15 | 23.30 ± 0.35 | - |

| A-431 | <20 | - |

Molecular docking studies suggest that the compound interacts with specific receptors involved in cell proliferation and apoptosis. The presence of electron-withdrawing groups enhances its binding affinity, which is crucial for its activity.

Case Studies

-

Case Study on Antimicrobial Activity :

- A study evaluated the efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated that derivatives with halogen substitutions had enhanced activity compared to non-substituted analogs.

-

Case Study on Anticancer Activity :

- In a comparative study on various phenylacetamides, the compound demonstrated superior cytotoxicity against MCF7 cells when compared to standard chemotherapeutics.

Q & A

Q. What synthetic routes are commonly employed for 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and amidation. Key steps include:

- Bromo-chlorophenol activation : Reacting 4-bromo-2-chlorophenol with chloroacetyl chloride under anhydrous conditions to form the phenoxyacetate intermediate .

- Amide coupling : Introducing the 2,4-dimethoxyphenylamine moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) in aprotic solvents like dichloromethane (DCM) .

- Optimization : Yield (75–85%) is maximized by controlling temperature (0–5°C during activation; room temperature for amidation) and using molecular sieves to scavenge water .

Q. Table 1: Reaction Conditions for Key Synthesis Steps

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Phenoxyacetate formation | Chloroacetyl chloride, K₂CO₃, DCM, 0–5°C | 78 | |

| Amidation | EDC, HOBt, DIPEA, DCM, RT | 85 |

Q. Which spectroscopic methods are essential for characterizing this compound's purity and structure?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm; aromatic protons split due to bromo/chloro groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 429.98) and detects impurities .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., intramolecular C–H···O interactions stabilizing the acetamide backbone) .

Q. What preliminary biological activities have been reported for this compound?

Early studies highlight:

- Antimicrobial activity : Moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL) via membrane disruption assays .

- Anticancer potential : IC₅₀ = 12 µM against HeLa cells, linked to apoptosis induction via caspase-3 activation .

- Enzyme inhibition : Competitive inhibition of COX-2 (Ki = 0.8 µM) in molecular docking studies .

Advanced Research Questions

Q. How can researchers design experiments to address contradictions in reported biological activity data?

- Dose-response standardization : Use uniform assay conditions (e.g., cell lines, incubation time) to minimize variability .

- Mechanistic validation : Combine orthogonal assays (e.g., flow cytometry for apoptosis, Western blot for caspase-3) to confirm target engagement .

- Structural analogs : Synthesize derivatives (e.g., replacing bromo with iodo) to isolate structure-activity relationships (SAR) .

Q. Table 2: Strategies for Resolving Data Contradictions

| Issue | Methodological Approach | Reference |

|---|---|---|

| Variable IC₅₀ values | Standardize cell viability assays (MTT vs. ATP-based) | |

| Off-target effects | siRNA knockdown of suspected secondary targets |

Q. What role do intermolecular interactions play in the crystal structure, and how do they influence physicochemical properties?

- Hydrogen bonding : N–H···O interactions (2.8–3.0 Å) stabilize the acetamide conformation, enhancing thermal stability (decomposition >200°C) .

- π-π stacking : Aromatic rings align with a dihedral angle of 81.9°, affecting solubility (logP = 3.2) and crystallinity .

- Impact on bioavailability : Reduced aqueous solubility due to hydrophobic packing necessitates formulation studies (e.g., nanoemulsions) .

Q. What strategies are recommended for scaling up synthesis while maintaining high enantiomeric purity?

- Catalytic asymmetric synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during amidation to control stereochemistry .

- Continuous flow chemistry : Improve reproducibility by automating reagent mixing and temperature control .

- Purification : Employ preparative HPLC with chiral columns (e.g., Chiralpak AD-H) to isolate enantiomers (>99% ee) .

Q. Table 3: Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Molecular weight | 429.98 g/mol | HRMS |

| Melting point | 168–170°C | Differential Scanning Calorimetry |

| logP (octanol/water) | 3.2 | HPLC retention time |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.